molecular formula C15H10Cl2O3 B13947719 o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- CAS No. 50439-10-6

o-Toluic acid, alpha-(3,4-dichlorobenzoyl)-

Cat. No.: B13947719
CAS No.: 50439-10-6
M. Wt: 309.1 g/mol
InChI Key: YCYHVZWPNDQZAM-UHFFFAOYSA-N
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Description

o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- is a high-purity chemical compound intended for research and development purposes. This derivative is synthesized from o-toluic acid (2-methylbenzoic acid), a compound characterized as a white to yellow needle-like crystalline solid with a melting point of approximately 104-106°C . The parent compound, o-toluic acid, is known to be a key intermediate and building block in organic synthesis, used in the production of other specialized chemicals like fluorescent whitening agents and herbicides . The specific "alpha-(3,4-dichlorobenzoyl)" modification suggests its potential utility in advanced synthetic applications, potentially as an intermediate for developing more complex molecules in medicinal chemistry or materials science. Researchers value this compound for its specific molecular structure, which incorporates both methyl and dichlorobenzoyl functional groups, offering distinct reactivity and physical properties. Handling should follow laboratory safety protocols, as related compounds can cause skin, eye, and respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

50439-10-6

Molecular Formula

C15H10Cl2O3

Molecular Weight

309.1 g/mol

IUPAC Name

2-[2-(3,4-dichlorophenyl)-2-oxoethyl]benzoic acid

InChI

InChI=1S/C15H10Cl2O3/c16-12-6-5-10(7-13(12)17)14(18)8-9-3-1-2-4-11(9)15(19)20/h1-7H,8H2,(H,19,20)

InChI Key

YCYHVZWPNDQZAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Protection of Carboxylic Acid :

    • Convert o-toluic acid to its methyl ester using dry ethanol and sulfuric acid under reflux.
    • Reaction :
      $$
      \text{o-Toluic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl o-toluate}
      $$
  • Acylation with 3,4-Dichlorobenzoyl Chloride :

    • React methyl o-toluate with 3,4-dichlorobenzoyl chloride in the presence of AlCl₃ (catalyst) in nitrobenzene at 80–100°C for 4–6 hours.
    • Key Conditions :
      • Solvent: Nitrobenzene
      • Catalyst: AlCl₃ (1.2 equiv)
      • Temperature: 80–100°C
  • Deprotection :

    • Hydrolyze the ester using aqueous NaOH or LiOH to regenerate the carboxylic acid.

Data Table:

Step Reagent/Condition Yield Reference
Esterification H₂SO₄, CH₃OH, reflux 85–90%
Acylation AlCl₃, nitrobenzene, 80°C 70–75%
Hydrolysis NaOH (2M), 60°C 95%

Bromination Followed by Grignard Coupling

This approach functionalizes the methyl group of o-toluic acid via bromination and subsequent coupling with 3,4-dichlorobenzoyl chloride.

Procedure:

  • Bromination of Methyl Group :

    • Treat o-toluic acid with N-bromosuccinimide (NBS) and benzoyl peroxide in dry benzene under reflux.
    • Reaction :
      $$
      \text{o-Toluic acid} + \text{NBS} \xrightarrow{\text{Benzoyl peroxide}} \alpha\text{-Bromo-o-toluic acid}
      $$
  • Grignard Reagent Formation :

    • Convert α-bromo-o-toluic acid to its methyl ester, then react with magnesium in dry ether to form the benzylic Grignard reagent.
  • Coupling with 3,4-Dichlorobenzoyl Chloride :

    • Add 3,4-dichlorobenzoyl chloride to the Grignard reagent, followed by acidic workup to yield the ketone.
  • Ester Hydrolysis :

    • Hydrolyze the ester group to obtain the final product.

Data Table:

Step Reagent/Condition Yield Reference
Bromination NBS, benzoyl peroxide, benzene 81%
Grignard Formation Mg, dry ether 75%
Acylation 3,4-DCl-benzoyl chloride 65%

Direct Nucleophilic Substitution

A benzylic bromide intermediate undergoes substitution with a 3,4-dichlorobenzoate nucleophile.

Procedure:

Data Table:

Step Reagent/Condition Yield Reference
Substitution K 3,4-DCl-benzoate, DMF 55%

Key Research Findings

Spectral Characterization

  • IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch of carboxylic acid and ketone).
  • ¹H NMR :
    • δ 8.1–7.4 (m, aromatic protons)
    • δ 4.2 (s, CH₂CO).

Applications and Derivatives

The compound serves as a precursor for antimicrobial hydrazide derivatives, demonstrating inhibition zones of 14–15 mm against E. coli and B. subtilis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific information on the applications of "o-Toluic acid, alpha-(3,4-dichlorobenzoyl)-". However, the search results do provide some information on similar compounds and related research areas:

  • Virtual Screening for Antagonists: One search result details a method for identifying antagonists for GluN3-containing NMDA receptors via virtual screening, which could be a potential application area for similar compounds .
  • Antitubercular Activity: Another search result discusses the antitubercular activity of anthranilic acid derivatives, noting that a 3,4-dichlorobenzoyl motif is linked to the nitrogen of the anthranilic core in one compound .
  • Benzoic Acid Derivatives: A patent abstract mentions a method for preparing benzoic acid derivatives with retinoid activity, which may be relevant considering the structural similarity to o-Toluic acid .
  • Metabolism of Pyrazolate: Research on the metabolism of pyrazolate, a compound containing a dichlorobenzoyl group, is mentioned in one of the search results .
  • Weak Acid Properties: One study found that the antituberculous activity of certain compounds is due to the carboxylic acid moiety, which causes acidification inside the bacteria .

Mechanism of Action

The mechanism of action of o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of o-toluic acid, alpha-(3,4-dichlorobenzoyl)-, with structurally or functionally related compounds. Key differences in substituents, pharmacological activity, and physicochemical properties are highlighted.

Structural and Functional Analogues

Compound Name Molecular Formula Key Substituents/Features Applications/Properties References
o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- C15H11Cl2NO3 (inferred) - o-Methylbenzoic acid backbone
- 3,4-Dichlorobenzoyl at alpha carbon
Likely pharmaceutical intermediate; combines lipophilic Cl groups with H-bonding carboxylate.
3,4-Dichlorobenzoic acid C7H4Cl2O2 - 3,4-Dichloro substitution on benzoic acid Precursor for acyl chlorides; used in synthesis of agrochemicals and drugs.
3,4-Dichlorobenzoyl chloride C7H3Cl3O - Acyl chloride derivative of 3,4-dichlorobenzoic acid Key reagent in Friedel-Crafts alkylation and peptide coupling; higher reactivity than carboxylic acid .
MP : 30–34°C; BP : 242°C .
Rebamipide Impurity 7 C19H14Cl2N2O4 - 3,4-Dichlorobenzamido group
- Quinolinone moiety
Pharmaceutical impurity with antigastric ulcer activity; demonstrates the role of dichlorobenzoyl groups in drug stability and bioactivity .
AH-7921 C17H25ClN2O - 3,4-Dichlorobenzoyl group on ethylenediamine core Synthetic opioid agonist with high μ-opioid receptor potency (EC50: 26.49 ± 11.2 nmol L⁻¹) but low receptor internalization (~5%) .
U-47700 C17H25ClN2O - Structural isomer of AH-7921 Higher receptor internalization (~25%) despite similar potency (EC50: 8.8 ± 4.9 nmol L⁻¹), highlighting substituent positioning effects .
o-Toluic acid C8H8O2 - 2-Methylbenzoic acid Forms cyclic H-bonded dimers in crystal lattices; methyl group reduces radical reactivity compared to salicylic acid derivatives .
MP : 103–105°C .

Key Findings from Comparative Studies

Pharmacological Activity :

  • The 3,4-dichlorobenzoyl group enhances opioid receptor binding (e.g., AH-7921 and U-47700), but internalization efficacy varies due to subtle structural differences .
  • In Rebamipide Impurity 7, the dichlorobenzoyl group contributes to molecular stability and interaction with biological targets .

Physicochemical Properties :

  • Reactivity : 3,4-Dichlorobenzoyl chloride is more reactive than its carboxylic acid counterpart, enabling efficient acylation reactions .
  • Crystallinity : o-Toluic acid derivatives form hydrogen-bonded dimers, but chloro substituents (vs. methyl) disrupt isomorphism, affecting solubility and formulation .

Synthetic Utility :

  • 3,4-Dichlorobenzoyl chloride is a critical precursor for esters (e.g., ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate) and amides .
  • The alpha position substitution in o-toluic acid derivatives may sterically hinder reactions, necessitating tailored synthetic protocols .

Notes

  • Substituent Effects : Chlorine atoms increase lipophilicity and electron-withdrawing effects, altering reaction kinetics and bioactivity compared to methyl or hydroxyl groups .
  • Pharmacological Nuances: Minor structural changes (e.g., isomerism in AH-7921 vs. U-47700) drastically impact receptor trafficking, emphasizing the need for precise structural characterization .
  • Analytical Challenges : Fluorescence interference in assays (e.g., with o-toluic acid) requires careful solvent selection .

Biological Activity

o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- (chemical formula: C17H16Cl2O3) is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H16Cl2O3
  • Molecular Weight : 347.22 g/mol
  • Structural Characteristics : The compound features a toluic acid backbone with a 3,4-dichlorobenzoyl substituent, which is crucial for its biological activity.

Biological Activity Overview

o-Toluic acid derivatives have been investigated for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Research indicates that o-Toluic acid derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study highlighted the inhibition of the enzyme MabA (IC50 = 38 ± 6 µM), crucial for mycolic acid biosynthesis in M. tuberculosis, suggesting that this compound could serve as a lead for antitubercular drugs .

CompoundTarget EnzymeIC50 (µM)
o-Toluic acid derivativeMabA38 ± 6

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. In vitro studies demonstrated that it could influence the activity of pro-inflammatory cytokines such as IL-8 through mechanisms involving the aryl hydrocarbon receptor (AhR) pathway. This suggests a role in reducing inflammation in various pathological conditions .

Cytotoxicity and Cancer Research

In studies evaluating cytotoxic effects on cancer cell lines, o-Toluic acid derivatives demonstrated selective toxicity. For instance, compounds derived from the benzoic acid scaffold exhibited significant activity against Hep-G2 and A2058 cancer cell lines without notable cytotoxicity in normal fibroblasts . This selectivity is promising for developing targeted cancer therapies.

Cell Line% Cell Growth Inhibition
Hep-G24.81 ± 0.28%
A20585.02 ± 0.18%
CCD25sk3.56 ± 4.06%

Structure-Activity Relationship (SAR)

The biological activity of o-Toluic acid derivatives is closely linked to their structural features. Modifications to the dichlorobenzoyl group can significantly impact potency and selectivity against various biological targets. For example, the introduction of halogen groups has been shown to enhance inhibitory activity against specific enzymes involved in metabolic pathways .

Case Studies

  • Antitubercular Activity : A series of anthranilic acid derivatives were synthesized and evaluated for their ability to inhibit M. tuberculosis growth. The study found that modifications to the aromatic rings significantly affected their potency against the pathogen .
  • Cytotoxic Evaluation : In a comparative study involving multiple benzoic acid derivatives, o-Toluic acid was identified as one of the most potent compounds in activating proteasomal degradation pathways in human fibroblasts, indicating its potential as an anti-aging agent .

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